1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with a butyl group and a trifluoromethyl-indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multi-step organic reactions. The initial steps often include the preparation of the indazole moiety, followed by its attachment to the benzenediol core. Common reagents used in these reactions include butyl halides, trifluoromethylating agents, and various catalysts to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The benzenediol core can be oxidized to form quinones.
Reduction: The indazole moiety can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various substituted benzenediols and indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to the compound’s observed effects. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-benzenediol: Known for its apoptotic and anti-angiogenesis effects.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to its combination of a benzenediol core with a trifluoromethyl-indazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17F3N2O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[2-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h4-8,10,24-25H,2-3,9H2,1H3 |
InChI Key |
LWFLZPNDEJMODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.